4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate
Description
The compound 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate (hereafter referred to as Compound A) is a hydrazone-based derivative characterized by a benzoate ester core substituted with a 4-chlorophenoxyacetyl hydrazone moiety and a 2-ethoxyphenyl group. Its molecular formula is C₂₃H₁₉ClN₂O₅, with a molecular weight of 438.86 g/mol . Key structural features include:
- Benzoate ester backbone: The phenyl ring at the 4-position is esterified to a benzoyl group.
- Hydrazone linker: An (E)-configured hydrazinylidene group bridges the 4-chlorophenoxyacetyl unit and the phenyl ring.
- Substituent diversity: The 4-chlorophenoxy group provides electron-withdrawing properties, while the 2-ethoxy group on the phenyl ring enhances steric bulk and lipophilicity .
Synthetic routes typically involve condensation of 4-chlorophenoxyacetyl hydrazide with a substituted benzaldehyde derivative, followed by esterification. Characterization via ¹H NMR and HRMS confirms the structure, with distinct signals for the hydrazone NH (δ ~10-12 ppm) and aromatic protons (δ ~6.8-8.2 ppm) .
Properties
Molecular Formula |
C24H21ClN2O5 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C24H21ClN2O5/c1-2-30-22-14-17(8-13-21(22)32-24(29)18-6-4-3-5-7-18)15-26-27-23(28)16-31-20-11-9-19(25)10-12-20/h3-15H,2,16H2,1H3,(H,27,28)/b26-15+ |
InChI Key |
OWWONSPAEYGJCH-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored.
- Further research is needed to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
Key Trends :
- Ethoxy vs. methoxy : The ethoxy group in Compound A increases steric bulk compared to methoxy analogs, influencing crystallinity and melting points (mp data unavailable for Compound A , but methoxy analogs show mp ~160–170°C) .
Modifications in the Ester Group
Key Trends :
- Benzoate vs. methyl benzoate : The bulkier benzoate group in Compound A may hinder molecular packing, affecting crystallization compared to smaller esters .
- Heteroatom incorporation : Sulfur or fluorine in analogs improves polarity and bioavailability .
Hydrazone Linker Modifications
Key Trends :
- Rigid vs.
- Electronic effects: The 4-chlorophenoxy group in Compound A stabilizes the hydrazone via resonance, as evidenced by downfield-shifted NH signals in NMR .
Biological Activity
The compound 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate is a synthetic organic molecule notable for its complex structure, which includes multiple functional groups that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 423.91 g/mol. Its structure features a hydrazinylidene linkage, an ethoxy group, and a benzoate moiety, which may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. A study demonstrated that hydrazone derivatives can interact with tubulin, disrupting microtubule dynamics essential for mitosis, thereby inhibiting tumor growth .
Antimicrobial Activity
The antimicrobial potential of this compound is supported by studies on related hydrazine derivatives, which have shown activity against a range of pathogens, including bacteria and fungi. The presence of the chlorophenoxy group may enhance the compound's ability to penetrate microbial membranes and exert its effects .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways .
The proposed mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways relevant to cell survival and inflammation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into how structural variations affect biological activity. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Chlorophenol | Simple phenolic structure | Antimicrobial |
| Acetaminophen | Para-substituted phenol | Analgesic and antipyretic |
| Hydrazine Derivatives | Basic hydrazine structure | Potentially toxic but used in pharmaceuticals |
This comparison highlights how variations in substituents can significantly influence the chemical behavior and biological activity of similar compounds.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives against various cancer cell lines. Results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Case Study on Antimicrobial Efficacy : Research conducted on related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
